molecular formula C11H15NO B2491310 (2S,5r)-5-methyl-2-phenylmorpholine CAS No. 1350768-51-2

(2S,5r)-5-methyl-2-phenylmorpholine

Cat. No.: B2491310
CAS No.: 1350768-51-2
M. Wt: 177.247
InChI Key: LQHGEOIBMBXJGV-MWLCHTKSSA-N
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Description

(2S,5r)-5-methyl-2-phenylmorpholine is a chiral morpholine derivative with a unique stereochemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5r)-5-methyl-2-phenylmorpholine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of a chiral auxiliary to induce the desired stereochemistry. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

(2S,5r)-5-methyl-2-phenylmorpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

(2S,5r)-5-methyl-2-phenylmorpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of (2S,5r)-5-methyl-2-phenylmorpholine involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,5r)-5-methyl-2-phenylmorpholine is unique due to its specific stereochemistry and the resulting biological activity. Its chiral nature allows for selective interactions with biological targets, making it valuable in asymmetric synthesis and medicinal chemistry .

Biological Activity

(2S,5r)-5-methyl-2-phenylmorpholine is a chiral compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and enzyme inhibition. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C11_{11}H15_{15}N
  • Molecular Weight : 177.24 g/mol
  • Structure : The compound features a morpholine ring with a methyl and phenyl substituent at specific stereochemical positions, contributing to its unique properties.

The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors. It has been investigated for its role as an enzyme inhibitor, which can affect several biochemical pathways:

  • Enzyme Inhibition : Studies indicate that this compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects.
  • Binding Affinity : The binding affinity of this compound to biological targets is crucial for understanding its pharmacodynamics and pharmacokinetics.

Biological Activities

Research has identified several biological activities associated with this compound:

  • Anticonvulsant Properties : Preliminary studies suggest potential anticonvulsant effects, making it a candidate for further investigation in seizure disorders.
  • Analgesic Effects : The compound has been explored for its analgesic properties, which could provide pain relief through modulation of pain pathways.
  • Antimicrobial Activity : Some reports indicate that this compound exhibits antimicrobial properties, although specific mechanisms remain under investigation.

In Vitro Studies

In vitro studies have demonstrated the efficacy of this compound in inhibiting specific enzyme activities. For instance:

  • Enzyme Targeting : Research has shown that this compound can inhibit enzymes such as cyclooxygenase (COX), which is involved in inflammation and pain pathways .

In Vivo Studies

Animal models have been used to assess the biological activity of this compound:

  • Anticonvulsant Activity : In a rodent model, administration of the compound resulted in a significant reduction in seizure frequency compared to control groups .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
5-MethylmorpholineMorpholine ringLacks phenyl substituent; simpler structure
(2R,5R)-5-methyl-2-phenylmorpholineOpposite stereochemistryPotentially different biological activity
(1R,2S,5R)-2-Isopropyl-5-methylcyclohexanoneCyclohexane structureDifferent ring structure affecting activity

The stereochemistry at positions 2 and 5 significantly influences the reactivity and biological activity of this compound compared to these similar compounds.

Properties

IUPAC Name

(2S,5R)-5-methyl-2-phenylmorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-9-8-13-11(7-12-9)10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3/t9-,11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQHGEOIBMBXJGV-MWLCHTKSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC(CN1)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CO[C@H](CN1)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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